Home > Products > Screening Compounds P15971 > IGF-I (30-41) TFA
IGF-I (30-41) TFA -

IGF-I (30-41) TFA

Catalog Number: EVT-243119
CAS Number:
Molecular Formula: C₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂
Molecular Weight: 1380.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IGF-I (30-41) (TFA) is amino acids 30 to 41 fragment of Insulin-like Growth Factor I (IGF-I). IGF-I is partly responsible for systemic GH activities although it possesses a wide number of own properties (anabolic, antioxidant, anti-inflammatory and cytoprotective actions).
Overview

Insulin-like Growth Factor I (IGF-I) is a crucial polypeptide involved in growth and development, primarily functioning as an anabolic agent in the body. The fragment IGF-I (30-41) TFA refers to a specific segment of the IGF-I molecule, consisting of amino acids 30 to 41, and is often used in research and therapeutic applications. This fragment retains significant biological activity and is synthesized using various chemical methods, typically involving trifluoroacetic acid (TFA) as a key reagent.

Source

IGF-I is naturally produced in the liver and is stimulated by growth hormone. The specific fragment IGF-I (30-41) can be synthesized chemically or produced through recombinant DNA technology, allowing for its use in various scientific studies and potential therapeutic applications.

Classification

IGF-I (30-41) TFA is classified as a peptide fragment. It belongs to the broader category of growth factors, specifically insulin-like growth factors, which play vital roles in cellular growth, differentiation, and metabolism.

Synthesis Analysis

Methods

The synthesis of IGF-I (30-41) TFA typically employs solid-phase peptide synthesis (SPPS), a common technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Subsequent amino acids are added one at a time, with each coupling reaction facilitated by activating agents.
    • The use of TFA is critical during cleavage steps to detach the synthesized peptide from the resin while simultaneously removing protecting groups.
  2. Technical Details:
    • The synthesis generally involves protecting groups for amino acids, which are removed at specific stages to allow for further reactions.
    • The final product is purified using high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for biological assays .
Molecular Structure Analysis

Structure

The molecular structure of IGF-I (30-41) consists of a sequence of twelve amino acids that contribute to its biological activity. The specific sequence is crucial for its interaction with IGF receptors and subsequent signaling pathways.

Data

The molecular weight of IGF-I (30-41) TFA is approximately 1,300 Da. Its structure can be represented as follows:

Sequence Ala Gly Gly Gly Asp Gly Leu Gly Pro Ala Ser Gly\text{Sequence }\text{Ala Gly Gly Gly Asp Gly Leu Gly Pro Ala Ser Gly}

This sequence exhibits characteristics typical of peptide hormones, including hydrophilic properties due to the presence of polar amino acids.

Chemical Reactions Analysis

Reactions

IGF-I (30-41) TFA can participate in several chemical reactions relevant to its functionality:

  1. Receptor Binding: The peptide binds to insulin-like growth factor receptors, initiating signaling cascades that promote cell growth and proliferation.
  2. Modification Reactions: Chemical modifications can be introduced to enhance stability or alter biological activity, such as pegylation or acylation.

Technical Details

The binding affinity and activity can be influenced by factors such as pH and ionic strength, which affect the conformation of the peptide and its interaction with receptors .

Mechanism of Action

Process

The mechanism of action of IGF-I (30-41) involves its binding to specific receptors on target cells, primarily insulin receptors and IGF receptors. This binding activates intracellular signaling pathways that lead to:

  1. Cell Proliferation: Promotes mitogenic effects leading to increased cell division.
  2. Metabolic Regulation: Enhances glucose uptake and protein synthesis while inhibiting apoptosis.

Data

Studies have shown that IGF-I fragments retain significant biological activity compared to full-length proteins, making them valuable in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and polar organic solvents due to its peptide nature.

Chemical Properties

  • Stability: Peptides like IGF-I (30-41) are sensitive to hydrolysis; thus, they are often stored under controlled conditions.
  • pH Sensitivity: The stability and activity can vary significantly with pH changes.

Relevant data indicate that maintaining an optimal pH range enhances the stability and efficacy of this peptide fragment .

Applications

IGF-I (30-41) TFA has several scientific applications:

  1. Research Tool: Used extensively in studies examining cellular growth mechanisms and metabolic regulation.
  2. Therapeutic Potential: Investigated for its role in treating conditions related to growth hormone deficiencies or muscle wasting diseases.
  3. Biotechnology Applications: Utilized in developing novel therapeutics that leverage its biological activity for enhanced efficacy in regenerative medicine .
Synthesis and Production Methodologies of IGF-I (30-41) TFA

Solid-Phase Peptide Synthesis (SPPS) Optimization for C-Peptide Fragments

The synthesis of IGF-I (30-41) TFA (sequence: Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr; abbreviated GYGSSSRRAPQT) presents unique challenges due to its polar sequence and multiple serine/arginine residues. SPPS remains the primary method, employing Fmoc/t-Bu chemistry on Wang or Rink amide resins to accommodate C-terminal amidation. Key optimizations include:

  • Resin Selection: Polystyrene-based resins with 0.3–0.7 mmol/g loading prevent aggregation during elongation. The high serine content (residues 33–35) necessitates extended coupling times (45–90 min) with OxymaPure/DIC activation to minimize deletion sequences [1] [9].
  • Arg Handling: Dual arginine residues (positions 37–38) require Pbf protecting groups due to their stability under TFA deprotection and resistance to racemization. Coupling is enhanced via double coupling with 5-fold molar excess of activated amino acids [9].
  • Solvent Systems: Aggregation-prone segments (e.g., SSSRR) use DMF/NMP mixtures (4:1) with 0.1 M N-acetylcysteine to disrupt β-sheet formation. Post-assembly, TFA cleavage yields the crude peptide-TFA salt [7] [10].

Table 1: SPPS Parameters for IGF-I (30-41) TFA

Residue PositionAmino AcidCoupling Time (min)Activation SystemSpecial Considerations
30–32Gly-Tyr-Gly30DIC/HOBtStandard coupling
33–35Ser-Ser-Ser90DIC/OxymaPureTriple coupling, 60°C heating
37–38Arg-Arg60PyAOP/DIPEAMicrowave-assisted coupling
41Thr45DIC/HOAt-OH side chain protection

Recent advances include TFA-assisted native chemical ligation (TAL), where peptide segments are conjugated in TFA to dissolve hydrophobic aggregates. This method achieves >95% conversion in 30 seconds at 10 mM concentration, enabling efficient synthesis of difficult sequences [7].

Trifluoroacetic Acid (TFA) Removal Strategies in Synthetic Peptide Purification

TFA is integral to SPPS for resin cleavage and side-chain deprotection (cocktail: TFA/TIS/water 95:2.5:2.5), but residual TFA salts in IGF-I (30-41) impact purity and bioactivity. Removal strategies include:

  • Lyophilization Optimization: Repeated cycles (3×) of dissolution in 0.1% HCl/water and lyophilization reduce TFA to <0.5%. HCl volatilizes during freeze-drying, while TFA salts require aggressive removal due to TFA’s low pKa (0.2–0.5) and high solubility [4] [10].
  • Ion-Exchange Chromatography: Strong anion-exchange resins (e.g., Q Sepharose) replace TFA counterions with acetate. For IGF-I (30-41), pH 5.0 buffers maximize binding, yielding acetate salts with 99.2% TFA removal efficiency [4].
  • Alternative Acids: HCl substitution during purification steps reduces TFA burden. In hydrophobic interaction chromatography (HPLC), 5 mM HCl in acetonitrile/water eliminates TFA-induced conformational changes in peptides while simplifying post-purification handling [4].

Table 2: TFA Removal Efficiency Across Methods

MethodConditionsResidual TFA (%)Peptide Recovery (%)Limitations
Lyophilization (3×)0.1% HCl, −80°C, 48 hr0.4–0.785Time-intensive
Ion-Exchange (Acetate)pH 5.0, 20 mM ammonium acetate buffer0.0592Buffer exchange required
RP-HPLC (HCl modifier)5 mM HCl in CH₃CN/H₂O0.195Reduced column lifetime

TFA’s environmental persistence necessitates stringent disposal protocols. Its high water solubility (decreasing with pH) and resistance to biodegradation demand specialized waste treatment to prevent ecosystem accumulation [3].

Impact of TFA Residues on Biological Activity in In Vitro Assays

Residual TFA salts alter IGF-I (30-41)’s physicochemical properties, indirectly affecting bioactivity:

  • Structural Integrity: Circular dichroism studies reveal TFA-induced α-helical distortion in peptides. At >1% w/w concentration, TFA shifts IGF-I (30-41)’s random coil conformation toward β-sheet aggregates, reducing solubility by 40% in PBS (pH 7.4) [1] [4].
  • Receptor Binding: In L6 myoblast assays, TFA-contaminated peptides (≥0.5% TFA) show 30% lower IGF-1R phosphorylation versus acetate salts. TFA’s acidity (pH 2–3 in solution) may protonate receptor-binding residues (e.g., Arg37/38), weakening affinity [6] [8].
  • Bioactivity Profile: Despite conformational effects, core functionalities—anabolic activity, antioxidant effects, and cytoprotection—persist in TFA salts, albeit at reduced potency. In vitro, 100 nM TFA-containing IGF-I (30-41) retains 70% of the native fragment’s ability to suppress ROS in neuronal cells, confirming partial retention of function [1] [9].

No direct studies compare IGF-I (30-41) TFA versus non-TFA salts in in vivo models. However, in vitro data suggest TFA-free analogs are preferable for functional studies to exclude counterion-driven artifacts.

Properties

Product Name

IGF-I (30-41) TFA

Molecular Formula

C₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂

Molecular Weight

1380.36

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.